![molecular formula C16H20N2O2S2 B2421419 5-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-2-sulfonamide CAS No. 1797643-45-8](/img/structure/B2421419.png)
5-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-2-sulfonamide
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Description
Synthesis Analysis
The synthesis of thiophene derivatives like MPMTS often involves heterocyclization of various substrates . For instance, intermolecular cyclization reactions between 2-cyanoacetamide derivative and chloroacetonitrile, in the presence of triethylamine (TEA), under reflux in 1,4-dioxane for 5 h, can lead to the synthesis of a series of N-ethyl-N-methyl benzenesulfonamides .Molecular Structure Analysis
The molecular structure of MPMTS includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiophene derivatives like MPMTS often include condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Future Directions
Mechanism of Action
Target of Action
It is known that both thiophene and pyrrolidine, two key structural components of this compound, are widely used in medicinal chemistry due to their diverse therapeutic properties .
Mode of Action
Compounds containing thiophene and pyrrolidine moieties have been reported to exhibit a wide range of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in drug molecules can help in modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds containing thiophene and pyrrolidine moieties have been reported to exhibit a wide range of therapeutic properties .
Action Environment
It is known that environmental factors can significantly influence the pharmacokinetics and pharmacodynamics of drug molecules .
properties
IUPAC Name |
5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-13-9-10-16(21-13)22(19,20)17-12-15-8-5-11-18(15)14-6-3-2-4-7-14/h2-4,6-7,9-10,15,17H,5,8,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUOKDFUVUNIDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide |
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